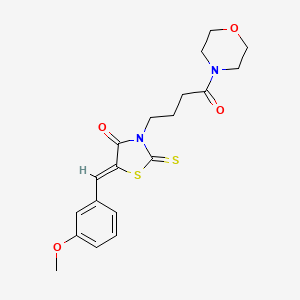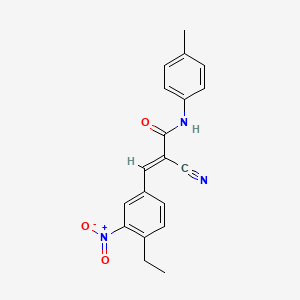
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide, commonly referred to as ENPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
ENPP exerts its anti-cancer effects by inhibiting the activity of a protein called Bcl-2, which is involved in regulating cell survival. By inhibiting Bcl-2, ENPP induces apoptosis in cancer cells. ENPP has also been shown to inhibit the activity of an enzyme called cyclooxygenase-2 (COX-2), which is involved in inflammation and pain.
Biochemical and Physiological Effects:
ENPP has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-oxidant properties, ENPP has been shown to have analgesic (pain-relieving) effects and to inhibit the formation of blood clots.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ENPP in lab experiments is its relatively low toxicity, which makes it a safer alternative to other anti-cancer agents. However, ENPP is not without its limitations. Its low solubility in water can make it difficult to work with, and its stability can be affected by exposure to light and air.
Direcciones Futuras
There are several potential future directions for research on ENPP. One area of interest is its use in combination with other anti-cancer agents to enhance their effectiveness. Additionally, further research is needed to fully understand the mechanisms by which ENPP exerts its anti-cancer effects. Finally, ENPP's potential use in other fields, such as material science, should also be explored.
Métodos De Síntesis
ENPP can be synthesized using a multi-step process that involves the reaction of 4-ethyl-3-nitroaniline with acetic anhydride to form 4-acetamido-3-nitroaniline. This intermediate product is then reacted with 4-methylbenzaldehyde and malononitrile in the presence of a base to form the final product, ENPP.
Aplicaciones Científicas De Investigación
ENPP has been studied extensively for its potential use in medicinal chemistry, particularly as an anti-cancer agent. Studies have shown that ENPP can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment. Additionally, ENPP has been shown to have anti-inflammatory and anti-oxidant properties, which could be useful in the treatment of various diseases.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(4-ethyl-3-nitrophenyl)-N-(4-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c1-3-15-7-6-14(11-18(15)22(24)25)10-16(12-20)19(23)21-17-8-4-13(2)5-9-17/h4-11H,3H2,1-2H3,(H,21,23)/b16-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNDOEILWXPDMPV-MHWRWJLKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=C(C=C2)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-3-(3,4-dimethoxyphenyl)-N-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acrylamide](/img/structure/B2660620.png)
![3-(Methylsulfanyl)-1-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B2660621.png)
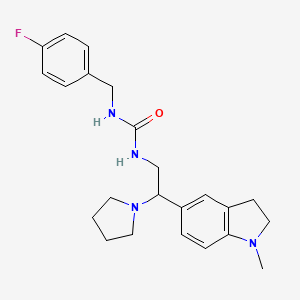
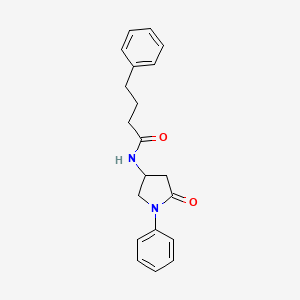
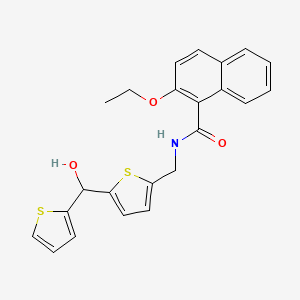
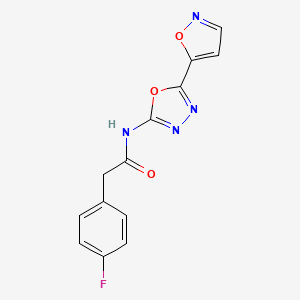
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chloro-2-nitrobenzamide](/img/structure/B2660626.png)
![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B2660627.png)
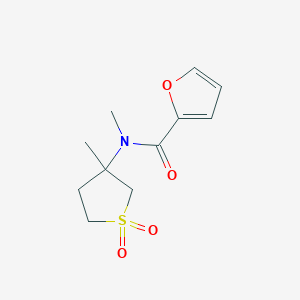
![2,2,2-trifluoroethyl N-[(4-sulfamoylphenyl)methyl]carbamate](/img/structure/B2660632.png)


![Piperidin-1-yl-[4-[2-(trifluoromethyl)pyridin-4-yl]morpholin-2-yl]methanone](/img/structure/B2660637.png)
